Copper(II) tartrate hydrate

Übersicht

Beschreibung

Es wird aus L-Thronsäure gewonnen, einem aktiven Metaboliten von Vitamin C, der eine entscheidende Rolle bei der Steigerung der Absorption und Retention von Calcium im Körper spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Calcium-L-Threonat kann aus Calciumascorbat und Sauerstoff unter Einwirkung eines Bio-Enzyms synthetisiert werden . Die Reaktionsbedingungen umfassen die Verwendung von 65-70 Gewichtsteilen Calciumascorbat und 30-35 Gewichtsteilen Sauerstoff, wobei das Bio-Enzym 0,03-0,05 Gewichtsteile ausmacht . Dieses Verfahren ist aufgrund seiner Einfachheit, des kurzen technologischen Prozesses und der hohen Produktreinheit vorteilhaft .

Industrielle Produktionsmethoden

Die industrielle Produktion von Calcium-L-Threonat folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet kontrollierte Reaktionsbedingungen, um eine konstante Produktqualität und hohe Reinheit zu gewährleisten. Die verwendete Ausrüstung ist relativ einfach, und der Prozess erfordert keine komplexen Nachbehandlungen .

Chemische Reaktionsanalyse

Reaktionstypen

Calcium-L-Threonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Oxalatkomplexen oxidiert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, um cyclische Hydroxamate und substituierte Oxazinanone zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel für den Oxidationsprozess und spezifische Katalysatoren für Substitutionsreaktionen . Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Oxalatkomplexe, cyclische Hydroxamate und substituierte Oxazinanone .

Wissenschaftliche Forschungsanwendungen

Calcium-L-Threonat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Nach der Einnahme dissoziiert Calcium-L-Threonat in Kalzium und L-Thronsäure . L-Thronsäure stimuliert die Aufnahme von Vitamin C signifikant und verlängert seine Retention in menschlichen Zellen . Vitamin C ist essentiell für die Osteoblastenbildung, die Prokollagen-Stimulation und die Kollagensynthese, die für die Knochengesundheit unerlässlich sind . Durch die Steigerung der Vitamin-C-Aufnahme beeinflusst L-Thronsäure den Mineralisierungsprozess und trägt zur Behandlung von Osteoporose bei .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium L-Threonate can be synthesized from calcium ascorbate and oxygen under the action of a bio-enzyme . The reaction conditions involve using 65-70 parts by weight of calcium ascorbate and 30-35 parts by weight of oxygen, with the bio-enzyme making up 0.03-0.05 parts by weight . This method is advantageous due to its simplicity, short technological process, and high product purity .

Industrial Production Methods

The industrial production of Calcium L-Threonate follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure consistent product quality and high purity. The equipment used is relatively simple, and the process does not require complex subsequent treatments .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium L-Threonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to yield oxalate complexes.

Substitution: It can participate in substitution reactions to form cyclic hydroxamates and substituted oxazinanones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation process and specific catalysts for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include oxalate complexes, cyclic hydroxamates, and substituted oxazinanones .

Wissenschaftliche Forschungsanwendungen

Calcium L-Threonate has a wide range of scientific research applications:

Wirkmechanismus

Once ingested, Calcium L-Threonate dissociates into calcium and L-threonic acid . L-threonic acid significantly stimulates the uptake of vitamin C and prolongs its retention in human cells . Vitamin C is essential for osteoblast formation, procollagen stimulation, and collagen synthesis, which are crucial for bone health . By enhancing vitamin C uptake, L-threonic acid influences the mineralization process and helps in the treatment of osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Calciumcarbonat

- Calciumcitrat

- Calciumgluconat

- Magnesium-L-Threonat

Vergleich

Calcium-L-Threonat ist einzigartig aufgrund seiner Fähigkeit, die Aufnahme und Retention von Vitamin C zu verbessern, was bei anderen Kalziumpräparaten nicht beobachtet wird . Diese Eigenschaft macht es besonders effektiv bei der Förderung der Knochengesundheit und der Behandlung von Osteoporose . Darüber hinaus unterscheidet es sich von anderen Kalziumverbindungen durch seine hohe Bioverfügbarkeit und schnelle Absorption .

Biologische Aktivität

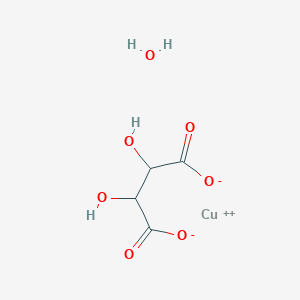

Copper(II) tartrate hydrate, with the chemical formula CuCHO·xHO, is a coordination compound formed from copper ions and tartrate ligands. This compound has garnered attention in various fields, including biochemistry, environmental science, and materials chemistry, due to its unique biological activities and applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by its blue to green crystalline appearance and a molecular weight of approximately 211.62 g/mol. It is soluble in water and exhibits chelating properties due to the presence of tartrate ions, which can form stable complexes with copper ions. The structure of this compound allows it to participate in various biochemical interactions, making it a subject of interest for biological studies.

Mechanisms of Biological Activity

- Chelation Properties : The chelation ability of tartrate ions enhances the solubility and bioavailability of copper ions. This property is particularly important in biological systems where metal ions play critical roles in enzymatic reactions and cellular processes .

- Antioxidant Activity : Research indicates that Copper(II) tartrate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is linked to its ability to modulate redox reactions within biological systems .

- Antimicrobial Effects : Studies have shown that Copper(II) tartrate can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .

Case Studies

- Study on Antioxidant Activity : A study published in Molecules demonstrated that Copper(II) tartrate showed significant antioxidant activity in vitro, with an IC50 value indicating effective scavenging of DPPH radicals. This suggests its potential use as a natural antioxidant in food preservation or therapeutic applications .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of Copper(II) tartrate against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative to conventional antibiotics .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Disruption of cell membranes | |

| Chelation | Formation of stable metal complexes |

Applications in Medicine and Industry

This compound's unique properties enable its use in various applications:

- Pharmaceuticals : Due to its antimicrobial and antioxidant properties, it has potential applications in developing new therapeutic agents for treating infections or oxidative stress-related diseases.

- Agriculture : Its chelating properties can be utilized in fertilizers to enhance nutrient availability for plants.

- Environmental Remediation : The compound can be used in processes aimed at removing heavy metals from wastewater due to its ability to form stable complexes with metal ions .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Copper(II) tartrate hydrate, and how can purity be ensured?

this compound is typically synthesized by reacting copper salts (e.g., copper sulfate) with tartaric acid in aqueous solutions under controlled pH. For example:

- Dissolve copper sulfate pentahydrate and sodium tartrate in water at a 1:1 molar ratio.

- Adjust pH to 5–6 using dilute NaOH or KOH to precipitate the complex.

- Filter, wash with cold water, and dry at 40–50°C to obtain the hydrate . Purity is confirmed via elemental analysis (Cu²⁺ content), FTIR (to identify tartrate ligands), and X-ray diffraction (crystalline phase validation) .

Q. How can the hydration number of this compound be experimentally determined?

The hydration state is quantified using thermogravimetric analysis (TGA):

- Heat the sample from 25°C to 300°C at 10°C/min under inert gas.

- Measure mass loss corresponding to water release (typically ~3 H₂O molecules, 15–20% mass loss). Cross-validate with Karl Fischer titration for residual moisture .

Q. What factors influence the solubility of this compound in different solvents?

Solubility is pH-dependent:

- Acidic conditions (pH < 3): Dissolves via protonation of hydroxyl groups on tartrate.

- Alkaline conditions (pH > 10): Forms soluble [Cu(OH)₂]⁻ complexes.

- Neutral water: Low solubility (~0.1 g/100 mL at 25°C) due to stable crystalline structure .

Advanced Research Questions

Q. How do crystal structures of L- and DL-tartrate Copper(II) hydrates differ, and what implications do these structures have for material properties?

- L-tartrate trihydrate (L-CuC₄H₄O₆·3H₂O): Forms monoclinic crystals (space group P2₁/c) with Jahn-Teller distorted octahedral Cu²⁺ centers. Water molecules occupy axial positions, creating a 3D hydrogen-bonded network .

- DL-tartrate dihydrate (DL-CuC₄H₄O₆·2H₂O): Adopts a triclinic structure (P1̄) with planar Cu²⁺ coordination, reducing thermal stability compared to the L-form. Structural differences affect catalytic activity (e.g., in oxidation reactions) and thermal decomposition pathways .

Q. What analytical techniques are most effective for resolving contradictions in reported hydration states or decomposition pathways?

Conflicting data on hydration (e.g., dihydrate vs. trihydrate) arise from synthesis conditions (pH, temperature). Resolve discrepancies using:

- Single-crystal XRD: Unambiguously assigns water positions in the lattice.

- TG-DSC coupled with mass spectrometry: Identifies decomposition steps (e.g., loss of H₂O at 110°C, tartrate combustion >250°C) .

- Variable-temperature PXRD: Tracks phase transitions during dehydration .

Q. How can this compound be utilized in designing coordination polymers, and what variables control their dimensionality?

Tartrate’s bifunctional hydroxyl/carboxylate groups enable 2D or 3D frameworks:

- pH control (6–8): Favors bridging carboxylate motifs, forming layered structures.

- Counterion selection (e.g., NH₄⁺ vs. Na⁺): Influences interlayer spacing via hydrogen bonding.

- Solvent polarity: Aqueous solutions favor hydrophilic networks; organic solvents promote hydrophobic interactions .

Q. Methodological Best Practices

Q. What precautions are critical when handling this compound in catalytic or spectroscopic studies?

- Hazard mitigation: Use PPE (gloves, goggles) due to Cu²⁺ toxicity (Hazard Code H302/H318).

- Light sensitivity: Store in amber vials to prevent photoreduction.

- Solution stability: Prepare fresh alkaline solutions (e.g., for Biuret-like assays) to avoid Cu(OH)₂ precipitation .

Q. How can researchers optimize reaction yields when using this compound as a precursor for metal-organic frameworks (MOFs)?

Eigenschaften

IUPAC Name |

copper;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Trihydrate decomposes on heating (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT BLUE POWDER | |

CAS No. |

815-82-7, 17263-56-8 | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.